(6-Oxopiperidin-2-yl)(phenyl)acetic acid, also known as 2-(6-oxopiperidin-2-yl)acetic acid, is a compound categorized under the class of piperidine derivatives. This compound has garnered attention due to its potential applications in medicinal chemistry and its role as an intermediate in the synthesis of various bioactive molecules. The molecular formula for this compound is , with a molecular weight of approximately 157.17 g/mol .
This compound can be sourced from various chemical suppliers and is often utilized as an intermediate in organic synthesis. It falls under the classification of amino acids and carboxylic acids, specifically those containing a piperidine ring. The presence of both a carboxylic acid group and a ketone functional group contributes to its reactivity and potential biological activity.
The synthesis of (6-Oxopiperidin-2-yl)(phenyl)acetic acid typically involves several steps, including cyclization reactions. One common method includes the reaction of phenylacetic acid derivatives with appropriate piperidine precursors under controlled conditions to form the desired compound.
The molecular structure of (6-Oxopiperidin-2-yl)(phenyl)acetic acid features a piperidine ring with a ketone (carbonyl) group at the 6-position and an acetic acid moiety attached at the 2-position. The structural formula can be represented as follows:
(6-Oxopiperidin-2-yl)(phenyl)acetic acid can participate in various chemical reactions due to its functional groups:
The reactivity of this compound is largely attributed to its carboxylic acid and carbonyl functionalities, which can undergo nucleophilic attacks or condensation reactions under appropriate conditions .
The mechanism of action for (6-Oxopiperidin-2-yl)(phenyl)acetic acid primarily involves its interaction with biological targets, which may include enzymes or receptors relevant in pharmacological contexts.
While specific data on its mechanism is limited, compounds with similar structures often exhibit activity through:
Safety data indicates that it may cause irritation upon contact, thus requiring proper handling precautions during laboratory use .
(6-Oxopiperidin-2-yl)(phenyl)acetic acid finds applications primarily in the field of medicinal chemistry:
This compound's diverse reactivity makes it a valuable building block in organic synthesis, particularly for developing new therapeutic agents targeting neurological disorders or other medical conditions .
The systematic IUPAC name for this compound is 2-(6-oxopiperidin-2-yl)-2-phenylacetic acid, reflecting its core structural elements: a phenylacetic acid scaffold substituted at the alpha position by a 6-oxopiperidin-2-yl group. This naming follows IUPAC recommendations (P-65) for carboxylic acids and their derivatives, where the parent chain incorporates the carboxylic acid function, and substituents are prefixed in alphanumerical order [2]. The term "6-oxo" designates the ketone functionality at the sixth position of the piperidine ring, while "piperidin-2-yl" indicates the attachment point to the acetic acid moiety. Common alternative names include α-(6-oxopiperidin-2-yl)phenylacetic acid and (6-oxo-2-piperidyl)phenylacetic acid, though these are not preferred under modern IUPAC guidelines [2] [4].
Structurally, the molecule integrates three pharmacologically significant domains:
Table 1: Key Structural and Physicochemical Properties
Property | Value/Description | Source/Determination Method |
---|---|---|
Molecular Formula | C₁₃H₁₅NO₃ | PubChem [5] |
Molecular Weight | 233.26 g/mol | PubChem [5] |
Hydrogen Bond Donors | 2 (NH and COOH) | ChemScene [6] |
Hydrogen Bond Acceptors | 3 (ketone + carboxylic acid) | BLD Pharm [7] |
Topological Polar Surface Area | 57.6 Ų | ChemScene [6] |
Chiral Centers | 1 (at C2 of piperidone ring) | Derived from structure |
LogP (Predicted) | 1.48 (indicating moderate lipophilicity) | ChemScene [6] |
The presence of a stereocenter at the piperidine C2 position (where the acetic acid group attaches) creates two enantiomers with potentially distinct biological activities. The 6-oxopiperidinyl group exists in a dynamic equilibrium between keto and enol tautomers, though the keto form predominates in physiological conditions. This heterocycle adopts a semi-chair conformation, positioning the carbonyl group for optimal interactions with biological targets [1] [5]. The carboxylic acid group has an estimated pKa of ~4.3 (similar to phenylacetic acid), ensuring partial ionization at physiological pH, which influences solubility and target binding [4] [9].
The synthesis and application of piperidone-containing compounds emerged prominently in the late 20th century alongside developments in heterocyclic chemistry. Piperidone derivatives gained attention due to their structural similarity to endogenous compounds like δ-aminolevulinic acid and their conformational mimicry of peptide β-turns. The specific integration of phenylacetic acid with the 6-oxopiperidine scaffold represents a strategic advancement in medicinal chemistry, enabling new interactions with biological targets inaccessible to simpler aromatic acids [1] [8].
Early synthetic routes to related structures appeared in patents from the 2000s focusing on prostaglandin antagonists. For example, substituted phenyl acetic acids featuring piperazine and piperidine rings were disclosed as DP-2 receptor antagonists for treating allergic disorders (EP2044044A2). These designs demonstrated that alpha-substituted phenylacetic acids bearing nitrogenous heterocycles could achieve potent receptor modulation, paving the way for more complex variants like the 6-oxopiperidinyl derivative [1]. The ketone functionality within the piperidine ring represented a significant evolution from earlier saturated heterocycles, providing:
Table 2: Historical Development of Key Piperidone-Containing Pharmacophores
Time Period | Development Milestone | Therapeutic Application |
---|---|---|
1980–1995 | Saturated piperidine carboxylic acids | ACE inhibitors, analgesics |
1995–2005 | 4-Piperidone derivatives | Kinase inhibitors, antipsychotics |
2005–2010 | 2-(4-Oxopiperidin-1-yl)acetic acid derivatives | SGLT2 inhibitors (e.g., canagliflozin intermediates) [8] |
2010–Present | 2-(6-Oxopiperidin-2-yl)phenylacetic acids | DP antagonists, cytokine modulators [1] |
Synthetic methodologies evolved in parallel, with key advances including:
These developments transformed the 6-oxopiperidin-2-yl acetic acid scaffold from a chemical curiosity to a versatile building block in rational drug design [1] [10].
(6-Oxopiperidin-2-yl)(phenyl)acetic acid serves as a privileged intermediate in synthesizing biologically active molecules due to its multifunctional character and structural diversity. Its significance stems from three key attributes:
Conformational Restriction Capability: The semi-rigid piperidone ring reduces the entropic penalty upon binding to biological targets compared to flexible chains. This is particularly valuable in designing enzyme inhibitors where precise spatial positioning of pharmacophores is critical. For instance, analogs of this scaffold show sub-micromolar activity against DP-2 (prostaglandin D2 receptor), crucial in asthma and allergic inflammation pathways [1].
Dual Hydrogen-Bonding Profile: The carbonyl oxygen acts as a strong hydrogen bond acceptor, while the ring NH (in lactam form) and carboxylic acid serve as donors. This enables interactions with diverse enzyme active sites. In SGLT2 inhibitors for diabetes management, similar structures facilitate binding to glucose transport proteins through hydrogen-bond networks with residues like Q457 and H80 [8].
Synthetic Versatility: Each functional group provides orthogonal modification opportunities:
Structure-Activity Relationship (SAR) Insights:
In practical synthesis, this scaffold features in multistep routes to advanced intermediates. A representative sequence involves:
These routes enable the production of gram-scale quantities for preclinical studies, with typical yields exceeding 65% for key steps when optimized [1] [10]. The compound's role as a precursor to cytokine modulators and enzyme inhibitors ensures its continued relevance in modern drug discovery pipelines, particularly in inflammation, metabolic diseases, and oncology therapeutic areas.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7